molecular formula C27H21F2N3O4S B11068627 methyl 4-[({(2Z)-3-(4-fluorobenzyl)-2-[(4-fluorobenzyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl}carbonyl)amino]benzoate

methyl 4-[({(2Z)-3-(4-fluorobenzyl)-2-[(4-fluorobenzyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl}carbonyl)amino]benzoate

Cat. No.: B11068627
M. Wt: 521.5 g/mol
InChI Key: CIRSKNLXVLVNHO-UHFFFAOYSA-N
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Description

METHYL 4-[({3-(4-FLUOROBENZYL)-2-[(4-FLUOROBENZYL)IMINO]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL}CARBONYL)AMINO]BENZOATE is a complex organic compound that features a thiazine ring, fluorobenzyl groups, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[({3-(4-FLUOROBENZYL)-2-[(4-FLUOROBENZYL)IMINO]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL}CARBONYL)AMINO]BENZOATE typically involves multiple steps:

    Formation of the Thiazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazine ring.

    Introduction of Fluorobenzyl Groups: Fluorobenzyl groups are introduced through nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[({3-(4-FLUOROBENZYL)-2-[(4-FLUOROBENZYL)IMINO]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL}CARBONYL)AMINO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

METHYL 4-[({3-(4-FLUOROBENZYL)-2-[(4-FLUOROBENZYL)IMINO]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL}CARBONYL)AMINO]BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of METHYL 4-[({3-(4-FLUOROBENZYL)-2-[(4-FLUOROBENZYL)IMINO]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL}CARBONYL)AMINO]BENZOATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3-((4-FLUOROBENZYL)OXY)BENZOATE
  • METHYL 4-FLUORO-3-((4-FLUOROBENZYL)OXY)BENZOATE

Uniqueness

METHYL 4-[({3-(4-FLUOROBENZYL)-2-[(4-FLUOROBENZYL)IMINO]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL}CARBONYL)AMINO]BENZOATE is unique due to its combination of a thiazine ring and multiple fluorobenzyl groups. This structural complexity provides it with distinct chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C27H21F2N3O4S

Molecular Weight

521.5 g/mol

IUPAC Name

methyl 4-[[3-[(4-fluorophenyl)methyl]-2-[(4-fluorophenyl)methylimino]-4-oxo-1,3-thiazine-6-carbonyl]amino]benzoate

InChI

InChI=1S/C27H21F2N3O4S/c1-36-26(35)19-6-12-22(13-7-19)31-25(34)23-14-24(33)32(16-18-4-10-21(29)11-5-18)27(37-23)30-15-17-2-8-20(28)9-3-17/h2-14H,15-16H2,1H3,(H,31,34)

InChI Key

CIRSKNLXVLVNHO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)N(C(=NCC3=CC=C(C=C3)F)S2)CC4=CC=C(C=C4)F

Origin of Product

United States

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